4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol
CAS No.:
Cat. No.: VC11074567
Molecular Formula: C17H16N4OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4OS |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
| Standard InChI | InChI=1S/C17H16N4OS/c1-2-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-15(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
| Standard InChI Key | WHFGTWKZLDSSNT-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol is a synthetic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a unique structure that includes a pyridine ring and a thioether moiety, contributing to its potential pharmacological properties. The molecular formula of this compound is often reported as C15H16N4OS, although some sources list it as C17H16N4OS, indicating a possible discrepancy in the molecular formula due to different interpretations or synthesis methods .
Synthesis and Characterization
The synthesis of 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol typically involves multi-step reactions starting from simpler precursors. Common methods include the use of various organic reactions to assemble the triazole ring and attach the necessary substituents. The characterization of the synthesized compound is typically performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities and Potential Applications
Triazole derivatives, including 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol, are recognized for their antimicrobial, antifungal, and anticancer activities. Preliminary studies suggest that this compound may exhibit significant antioxidant activity and potential cytotoxic effects against certain cancer cell lines. The specific structural features of this compound enhance its interaction with biological targets, potentially leading to various therapeutic applications.
Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi |
| Anticancer | Preliminary evidence of cytotoxic effects on cancer cells |
| Antioxidant | Radical scavenging activity, potentially protective against oxidative stress |
Chemical Reactivity and Modification
The chemical behavior of 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol includes both electrophilic and nucleophilic substitution reactions. The electron-rich triazole ring allows for electrophilic attacks at the nitrogen atoms, while nucleophilic substitution can occur at the carbon atoms due to their π-deficiency caused by adjacent electronegative nitrogen atoms. This compound can also participate in redox reactions, exhibiting antioxidant properties similar to other triazole derivatives.
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